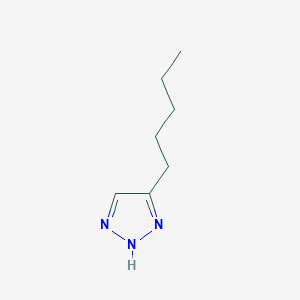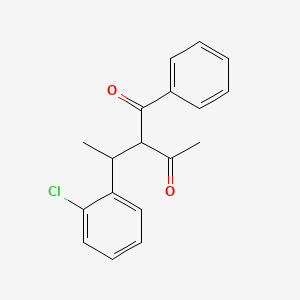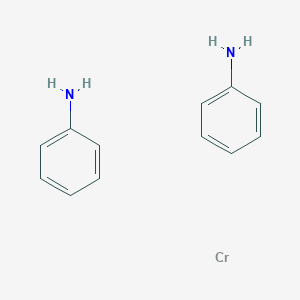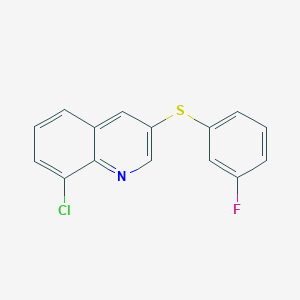![molecular formula C29H36N2O3 B12519345 (E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene CAS No. 820248-54-2](/img/structure/B12519345.png)
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene is a complex organic compound characterized by its unique structure, which includes a diazene group (N=N) and a long alkyl chain with a methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Synthesis of 4-methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate in the presence of a base.
Preparation of 10-(4-methoxyphenoxy)decyl bromide: This involves the reaction of 4-methoxyphenol with 1,10-dibromodecane in the presence of a base such as potassium carbonate.
Formation of the final compound: The final step involves the reaction of 10-(4-methoxyphenoxy)decyl bromide with 4-aminobiphenyl under basic conditions to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific optical and electronic properties.
Pharmaceuticals: Potential use as a precursor in the synthesis of bioactive compounds.
Chemical Research: Employed as a reagent in the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of (E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene involves its interaction with molecular targets through its diazene group. The diazene group can participate in various chemical reactions, including electron transfer and radical formation, which can influence biological pathways and chemical processes.
類似化合物との比較
Similar Compounds
Azobenzene: Similar in structure but lacks the long alkyl chain and methoxyphenoxy group.
Hydrazobenzene: A reduced form of azobenzene with a hydrazine group instead of a diazene group.
4-Methoxyphenylazobenzene: Similar structure but with a different substitution pattern on the aromatic rings.
Uniqueness
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene is unique due to its long alkyl chain and methoxyphenoxy group, which impart distinct physical and chemical properties. These features make it suitable for specific applications in materials science and pharmaceuticals that other similar compounds may not be able to fulfill.
特性
CAS番号 |
820248-54-2 |
|---|---|
分子式 |
C29H36N2O3 |
分子量 |
460.6 g/mol |
IUPAC名 |
[4-[10-(4-methoxyphenoxy)decoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C29H36N2O3/c1-32-27-19-21-29(22-20-27)34-24-12-7-5-3-2-4-6-11-23-33-28-17-15-26(16-18-28)31-30-25-13-9-8-10-14-25/h8-10,13-22H,2-7,11-12,23-24H2,1H3 |
InChIキー |
GSZDOZDFIMXYIS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


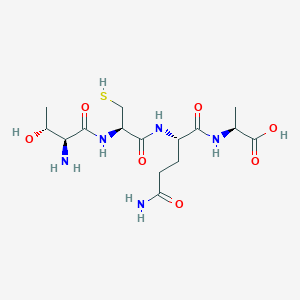
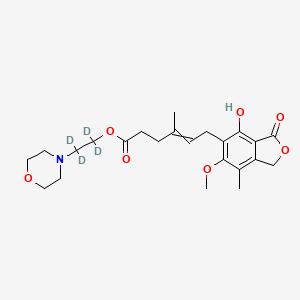
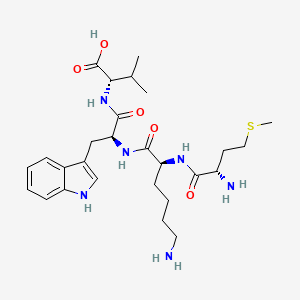

![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
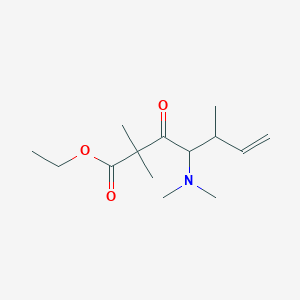
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)
